2-Mercapto-1-methylquinazolin-4(1H)-one is a member of the quinazolinone family, characterized by its mercapto group at the second position and a methyl group at the first position of the quinazolinone ring. This compound has garnered interest due to its potential biological activities, including analgesic and anticancer properties. The structural features of 2-mercapto-1-methylquinazolin-4(1H)-one suggest it may interact with various biological targets, making it a candidate for further pharmacological exploration.
The compound can be synthesized through various methods, often involving reactions that modify existing quinazolinone derivatives. It is typically derived from anthranilic acid or its derivatives, which are readily available in chemical libraries.
2-Mercapto-1-methylquinazolin-4(1H)-one belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse biological activities. This specific compound is categorized as a thioether due to the presence of the mercapto group.
Several synthetic routes have been developed for the preparation of 2-mercapto-1-methylquinazolin-4(1H)-one. A common method involves the condensation of anthranilic acid with thioketones or isothiocyanates under acidic conditions.
One effective synthesis method includes the following steps:
The molecular formula for 2-Mercapto-1-methylquinazolin-4(1H)-one is . The structure features:
The molecular weight of 2-Mercapto-1-methylquinazolin-4(1H)-one is approximately 180.24 g/mol. Spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are used to confirm its structure .
2-Mercapto-1-methylquinazolin-4(1H)-one can undergo several chemical reactions:
In one study, derivatives of this compound were synthesized and tested for their ability to inhibit various protein kinases, demonstrating that modifications at different positions could significantly impact biological activity .
The mechanism of action for 2-Mercapto-1-methylquinazolin-4(1H)-one primarily involves its interaction with specific enzymes or receptors in biological systems. For instance, it has been shown to inhibit multiple tyrosine kinases, which are critical in cancer cell signaling pathways.
Molecular docking studies suggest that this compound may act as an ATP non-competitive inhibitor against certain kinases, indicating its potential as a therapeutic agent in oncology .
Relevant data from studies indicate that variations in substituents can affect both solubility and reactivity profiles, which are crucial for drug formulation .
2-Mercapto-1-methylquinazolin-4(1H)-one has several notable applications:
Research continues into optimizing this compound's efficacy and exploring its full range of biological activities .
2-Mercapto-1-methylquinazolin-4(1H)-one (C₉H₈N₂OS) is a bicyclic heterocyclic compound featuring a fused benzopyrimidine core with a thiol group at C2 and methyl substitution at N1. Its planar structure enables extensive π-electron delocalization, while the thione-thiol tautomerism (Figure 1) governs its reactivity and intermolecular interactions. Single-crystal X-ray analyses confirm a cis-configuration relative to the carbonyl and thiol groups, with bond lengths indicating significant conjugation: C2–S = 1.678 Å, C4=O = 1.228 Å, and C–N bonds averaging 1.35 Å [5].
Table 1: Structural Parameters from X-ray Crystallography
Parameter | Value | Implication |
---|---|---|
C2–S bond length | 1.678 ± 0.02 Å | Intermediate between single/double bonds |
C4=O bond length | 1.228 ± 0.01 Å | Confirms carbonyl polarization |
N1–C8 bond | 1.456 ± 0.02 Å | Methyl substitution at N1 position |
Dihedral angle | 179.8° | Near-perfect planarity of bicyclic system |
Spectroscopic characterization reveals distinctive signatures:
The quinazolinone scaffold was first synthesized in 1869 via condensation of anthranilic acid with cyanides in ethanol [1] [2]. The specific 2-mercapto derivatives emerged later through key methodological advancements:
Table 2: Evolution of Synthetic Methods for 2-Mercapto-1-methylquinazolin-4(1H)-one
Era | Method | Key Innovation | Yield Limit |
---|---|---|---|
Pre-1900 | Griess condensation | Initial quinazoline scaffold discovery | <30% |
Mid-20th c. | Niementowski modification | Thiourea incorporation for 2-SH | 45–60% |
1980s | PCl₃-mediated cyclization | 2,3-Disubstituted derivatives | 70% |
2000s | Microwave/ionic liquid catalysis | Reduced reaction time (min vs. hours) | 80–95% |
The introduction of the N1-methyl group is typically achieved through alkylation of 2-mercapto-3H-quinazolin-4-one using methyl iodide in alkaline medium or in situ during cyclization with N-methylanthranilic acid precursors [1] [6].
This scaffold demonstrates exceptional versatility in drug discovery due to:
Table 3: Bioactive Derivatives and Their Target Affinities
Derivative Structure | Biological Target | Key Activity | Ref |
---|---|---|---|
2-((4-Bromobenzyl)thio)-1-methyl- | MET kinase | IC₅₀ = 8.6 μM (EBC-1 cells) | [6] |
1-Methyl-2-(β-D-galactosylthio)- | EGFR/VEGFR-2 | IC₅₀ = 0.31 μM (EGFR) | [4] |
Schiff base-Cu(II) complex | Topoisomerase II | 95% growth inhibition (MCF-7) | [5] |
Triazole-glycoside hybrid | Apoptosis regulators | 7-fold ↑ Bax/Bcl-2 ratio (HCT-116) | [4] |
Structure-activity relationship (SAR) studies reveal:
Molecular docking confirms key interactions:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: